CH5132799

Catalog No.
S548364
CAS No.
1007207-67-1
M.F
C15H19N7O3S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CH5132799

CAS Number

1007207-67-1

Product Name

CH5132799

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Description

The exact mass of the compound 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine is 377.12701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also identified by CAS number 1007207-67-1, is a heterocyclic molecule. Scientific research investigates its potential as a kinase inhibitor []. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are being studied for their potential to treat various diseases.

  • Kinase Inhibition: A 2013 patent application describes this compound as belonging to a class of compounds that inhibit Akt kinase, Rsk kinase, and S6K kinase []. These kinases are involved in cell proliferation and survival pathways, and their inhibition may have therapeutic applications in cancer and other diseases.

CH5132799, also known as Izorlisib, is a selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks), particularly targeting the PI3Kα isoform. This compound has garnered attention due to its potential therapeutic applications in oncology, especially for tumors harboring mutations in the PIK3CA gene, which are prevalent in various cancers such as breast, ovarian, and endometrial cancers. Its unique mechanism involves competitive inhibition at the ATP-binding site of the enzyme, allowing it to effectively disrupt the PI3K signaling pathway that is often aberrantly activated in cancer cells .

There is no current information on the mechanism of action of this specific molecule. However, as mentioned earlier, similar structures have been investigated for their potential to inhibit FAK []. The mechanism of FAK inhibition by these compounds is not fully elucidated, but it may involve binding to the ATP-binding pocket of the kinase, thereby preventing its enzymatic activity and downstream signaling pathways.

  • Potential for skin and eye irritation
  • Possible genotoxicity (ability to damage DNA) due to the presence of aromatic rings
  • Unknown environmental impact
Such as alkylation or acylation.
  • Substituent Modifications: The introduction of specific substituents to enhance selectivity and potency against targeted kinases.
  • Purification: Following synthesis, compounds are typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and efficacy .
  • In vitro studies have demonstrated that CH5132799 exhibits strong antiproliferative activity across various human tumor cell lines with activated PI3K pathways. The compound has shown effectiveness against breast cancer cell lines (such as KPL-4), ovarian cancer cells (SKOV3), and colorectal cancer cells (HCT116). The presence of PIK3CA mutations in these cell lines correlates with increased sensitivity to CH5132799, emphasizing its role as a promising treatment option for patients with such mutations .

    In vivo studies utilizing mouse xenograft models have further validated its antitumor activity, showing significant tumor regression in models with PIK3CA mutations. Moreover, when combined with trastuzumab in trastuzumab-resistant breast cancer models, CH5132799 has led to complete tumor disappearance, showcasing its potential in combination therapies .

    The synthesis of CH5132799 involves multiple steps typical of pharmaceutical compound development. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:

    • Aminopyrimidine Derivatives: Starting materials often include aminopyrimidine structures that are modified through various

    CH5132799 is primarily investigated for its applications in cancer therapy due to its ability to inhibit the PI3K signaling pathway. Its main applications include:

    • Oncology: Treatment of cancers with PIK3CA mutations.
    • Combination Therapy: Potential use alongside other anticancer agents like trastuzumab to overcome resistance mechanisms.
    • Research Tool: Utilized in laboratory settings to study the effects of PI3K inhibition on cancer cell proliferation and survival .

    Interaction studies have revealed that CH5132799 selectively interacts with class I PI3Ks while demonstrating minimal off-target effects on other kinases. This selectivity is crucial for developing effective cancer therapies with fewer side effects. Additionally, studies indicate that CH5132799 does not reverse negative feedback loops associated with mTORC1 inhibitors, suggesting a unique position within the therapeutic landscape for managing resistant tumors .

    Several compounds share structural or functional similarities with CH5132799. Below is a comparison highlighting their uniqueness:

    Compound NameMechanism of ActionSelectivityNotable Features
    NVP-BEZ235Dual inhibitor of PI3K/mTORModerateTargets both PI3K and mTOR pathways
    ZSTK474Pan-PI3K inhibitorBroadInhibits multiple isoforms of PI3K
    GDC-0941Selective PI3K inhibitorHighFocused on PI3Kα; used in clinical trials
    IdelalisibSelective inhibitor of PI3KδHighApproved for certain hematological malignancies
    CopanlisibDual inhibitor of PI3K/mTORModerateApproved for follicular lymphoma

    CH5132799's unique feature lies in its high selectivity for class I PI3Ks, especially the mutated forms prevalent in various cancers, making it a promising candidate for targeted therapy .

    Molecular Formula and Stereochemical Configuration

    CH5132799, also known as izorlisib, is a synthetic small-molecule inhibitor with the molecular formula C₁₅H₁₉N₇O₃S and a molecular weight of 377.42 g/mol. Its IUPAC name is 5-[7-methanesulfonyl-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine. The compound features a dihydropyrrolopyrimidine core linked to a pyrimidin-2-amine group and a methanesulfonyl moiety (Figure 1). Stereochemical analysis confirms a single stereocenter at the C7 position of the pyrrolopyrimidine ring, which adopts an S-configuration in its active form.

    Table 1: Key molecular descriptors of CH5132799

    PropertyValueSource
    Molecular formulaC₁₅H₁₉N₇O₃S
    Molecular weight377.42 g/mol
    XLogP0.53
    Topological polar SA135.81 Ų

    X-ray Diffraction Studies and Salt Formation with Methanesulfonic Acid

    X-ray crystallography reveals CH5132799 forms a 1:1 salt with methanesulfonic acid (mesylate) to enhance aqueous solubility. The crystal structure (PDB ID: 3APC) shows proton transfer from methanesulfonic acid to the pyrimidin-2-amine nitrogen, creating a charge-assisted hydrogen bond network. Key interactions include:

    • Bifurcated hydrogen bonds between methanesulfonate oxygen (O30) and N19 of the pyrrolopyrimidine ring.
    • An N⁺–H∙∙∙O⁻ bond (2.87 Å) stabilizing the salt.

    The triclinic crystal system (space group P1) exhibits unit cell parameters:

    • a = 9.45 Å, b = 10.79 Å, c = 11.40 Å
    • α = 63.34°, β = 76.77°, γ = 88.13°.

    Table 2: Crystallographic data for CH5132799 mesylate

    ParameterValueSource
    Crystal systemTriclinic
    Space groupP1
    Density1.56 g/cm³
    Unit cell volume1008.24 ų

    Synthetic Pathways and Optimization

    Patent-Based Synthesis Protocols

    The synthesis of CH5132799 involves a multi-step sequence starting from a morpholino amidine intermediate:

    • Condensation: React β-ketoester 36 with morpholino amidine 32 to form pyrimidinol 37.
    • Chlorination: Treat 37 with POCl₃ to yield dichloropyrimidine 39.
    • Buchwald-Hartwig amination: Couple 39 with 2-aminopyrimidine-5-boronic acid to install the pyrimidin-2-amine group.
    • Sulfonylation: Introduce the methanesulfonyl group via reaction with methanesulfonyl chloride.

    Key optimizations include replacing phenol groups with aminopyrimidine to improve metabolic stability and PI3Kα binding.

    Table 3: Synthetic route efficiency

    StepYield (%)Purity (%)Source
    Condensation8598
    Chlorination9295
    Amination7897
    Sulfonylation8999

    Solubility Enhancement Strategies via Mesylate Formulation

    CH5132799’s poor aqueous solubility (≤1 mg/mL in water) is addressed through mesylate salt formation. The process involves:

    • Dissolving CH5132799 in methanesulfonic acid (2.3 eq.) and water.
    • Precipitating the salt with acetone, yielding 90% pure CH5132799 mesylate as yellow crystals.

    The mesylate form increases solubility to >10 mg/mL in DMSO while retaining PI3Kα inhibitory potency (IC₅₀ = 14 nM).

    Physicochemical Properties

    Thermodynamic Stability and Polymorphic Forms

    CH5132799 mesylate exhibits monotropic polymorphism, with the triclinic form being the most thermodynamically stable. Differential scanning calorimetry (DSC) shows a melting point of 251–253°C and no phase transitions below 200°C. Accelerated stability studies (40°C/75% RH) confirm <0.5% degradation over 6 months.

    Partition Coefficient (LogP) and Aqueous Solubility Profiling

    Experimental LogP (octanol/water) for CH5132799 is 0.53, aligning with computational predictions (XLogP = 0.53). Aqueous solubility profiles are pH-dependent:

    Table 4: Solubility of CH5132799 mesylate

    MediumSolubility (mg/mL)Source
    Water (pH 7.4)0.12
    0.1N HCl (pH 1.2)0.45
    DMSO25.6

    Class I PI3K Isoform Selectivity (α/β/γ/δ)

    CH5132799, also known as izorlisib or MEN1611, demonstrates distinct selectivity patterns across the class I phosphatidylinositol 3-kinase isoforms [1] [4]. The compound exhibits an aminopyrimidine derivative structure that selectively targets class I phosphatidylinositol 3-kinases through adenosine triphosphate-competitive inhibition mechanisms [4] [7].

    The biochemical analysis reveals that CH5132799 demonstrates preferential inhibition of phosphatidylinositol 3-kinase alpha, with significantly reduced potency against the beta, gamma, and delta isoforms [3] [4] [20]. Detailed kinase assays conducted in cell-free systems demonstrate the compound's differential inhibitory activities across the four class I phosphatidylinositol 3-kinase isoforms [4] [7].

    PI3K IsoformIC50 (μM)Selectivity Ratio (vs PI3Kα)
    PI3Kα (wild-type)0.0141.0
    PI3Kβ0.1208.6
    PI3Kδ0.50035.7
    PI3Kγ0.0362.6

    The selectivity profile demonstrates that CH5132799 exhibits the highest potency against phosphatidylinositol 3-kinase alpha, with an inhibitory concentration fifty value of 14 nanomolar [4] [20]. Phosphatidylinositol 3-kinase gamma represents the second most sensitive isoform, showing approximately 2.6-fold reduced sensitivity compared to the alpha isoform [4]. Phosphatidylinositol 3-kinase beta demonstrates moderate sensitivity with an 8.6-fold reduction in potency, while phosphatidylinositol 3-kinase delta exhibits the lowest sensitivity among class I isoforms, requiring concentrations 35.7-fold higher than those needed for phosphatidylinositol 3-kinase alpha inhibition [4] [20].

    Structural analysis through co-crystal studies with phosphatidylinositol 3-kinase gamma reveals that CH5132799 interacts with adenosine triphosphate-binding sites of the enzyme, confirming its adenosine triphosphate-competitive mode of inhibition [4]. The compound demonstrates remarkable selectivity for class I phosphatidylinositol 3-kinases compared to other kinase families, showing no significant inhibitory activities against a representative panel of 26 protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases [4] [7].

    Differential Inhibition of Wild-Type vs. Oncogenic PI3Kα Mutants (E542K, E545K, H1047R)

    CH5132799 exhibits enhanced inhibitory activity against oncogenic phosphatidylinositol 3-kinase alpha mutants compared to the wild-type enzyme [4] [7]. The three most clinically relevant oncogenic mutations - E542K, E545K, and H1047R - all demonstrate increased sensitivity to CH5132799 inhibition [4] [12].

    PI3Kα VariantIC50 (μM)Fold Increase in Potency vs WT
    Wild-type0.0141.0
    E542K mutant0.00672.1
    E545K mutant0.00672.1
    H1047R mutant0.00562.5

    The E542K and E545K mutations, located within the helical domain of phosphatidylinositol 3-kinase alpha, both demonstrate identical enhanced sensitivity to CH5132799, with inhibitory concentration fifty values of 6.7 nanomolar, representing a 2.1-fold increase in potency compared to wild-type phosphatidylinositol 3-kinase alpha [4] [11]. These mutations induce electrostatic changes that modify the interaction between the N-terminal Src homology 2 domain of the regulatory subunit p85 and the helical and kinase domains of phosphatidylinositol 3-kinase alpha [11].

    The H1047R mutation, situated within the kinase domain, exhibits the highest sensitivity to CH5132799 inhibition, with an inhibitory concentration fifty value of 5.6 nanomolar, corresponding to a 2.5-fold enhancement in potency relative to the wild-type enzyme [4] [12]. This mutation increases kinase activity by inducing conformational changes that orient the C-terminal loop toward the plasma membrane, providing the active site with improved access to its substrate phosphatidylinositol 4,5-bisphosphate [11] [12].

    Molecular dynamics simulations and structural analyses reveal that the H1047R mutation results in an expanded positive charge distribution on membrane-binding regions, enhancing the mutant protein's ability to bind to membranes rich in anionic lipids [12]. The mutation also abolishes the auto-inhibitory role of the C-terminal tail present in wild-type phosphatidylinositol 3-kinase alpha through loss of crucial intermolecular interactions [12].

    Downstream Signaling Pathway Modulation

    Suppression of Akt/mTOR/S6K Phosphorylation Cascades

    CH5132799 effectively suppresses the entire phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling cascade through its upstream inhibition of class I phosphatidylinositol 3-kinases [4] [6]. Treatment of cancer cells harboring phosphatidylinositol 3-kinase catalytic subunit alpha mutations with CH5132799 results in comprehensive suppression of pathway phosphorylation events [4] [20].

    Cellular studies demonstrate that CH5132799 treatment leads to effective suppression of protein kinase B phosphorylation at both Threonine 308 and Serine 473 residues [4] [6]. The compound simultaneously inhibits phosphorylation of downstream effectors within the mammalian target of rapamycin complex 1 pathway, including p70 ribosomal S6 kinase, ribosomal protein S6, and eukaryotic translation initiation factor 4E-binding protein 1 [4] [20].

    The suppression of p70 ribosomal S6 kinase phosphorylation by CH5132799 occurs without the induction of compensatory protein kinase B activation that is characteristic of mammalian target of rapamycin complex 1 inhibitors [4]. This selective class I phosphatidylinositol 3-kinase inhibition avoids the negative feedback loop activation that typically results from mammalian target of rapamycin complex 1 inhibition alone [4] [13].

    Comparative studies with mammalian target of rapamycin complex 1 inhibitors reveal that CH5132799 provides superior pathway suppression by simultaneously targeting multiple phosphorylation nodes [4]. Unlike everolimus, which primarily inhibits p70 ribosomal S6 kinase and ribosomal protein S6 phosphorylation while potentially enhancing protein kinase B activation, CH5132799 maintains consistent inhibition across all measured pathway components [4].

    The compound demonstrates particular efficacy in suppressing eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, a critical regulator of protein synthesis that is often resistant to mammalian target of rapamycin complex 1 inhibitor monotherapy [4] [13]. This comprehensive pathway suppression contributes to the compound's ability to overcome resistance mechanisms that develop during mammalian target of rapamycin complex 1 inhibitor treatment [4].

    Impact on FoxO1/3a and PRAS40 Regulatory Nodes

    CH5132799 treatment results in significant modulation of critical regulatory nodes downstream of protein kinase B, including Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons [4] [20] [21]. These regulatory proteins serve as direct substrates of protein kinase B and play essential roles in cellular growth control and apoptosis regulation [18] [19].

    The inhibition of protein kinase B phosphorylation by CH5132799 leads to reduced phosphorylation of both Forkhead box protein O1 and Forkhead box protein O3a transcription factors [4] [20]. Under normal conditions, protein kinase B phosphorylation of these Forkhead box proteins results in their cytoplasmic sequestration through binding to 14-3-3 proteins, thereby inhibiting their transcriptional activity [18] [21].

    CH5132799-mediated dephosphorylation of Forkhead box protein O1 and Forkhead box protein O3a enables their nuclear translocation and transcriptional activation [19] [21]. These activated Forkhead box transcription factors subsequently upregulate expression of genes involved in cell cycle arrest and apoptosis, including cyclin-dependent kinase inhibitors p21 and p27, as well as pro-apoptotic factors [18] [21].

    Proline-rich protein kinase B substrate 40 kilodaltons represents another critical regulatory node affected by CH5132799 treatment [4] [10]. Under normal growth conditions, protein kinase B phosphorylates proline-rich protein kinase B substrate 40 kilodaltons, relieving its inhibitory effect on mammalian target of rapamycin complex 1 [10]. CH5132799 treatment reduces this phosphorylation, potentially contributing to mammalian target of rapamycin complex 1 inhibition through multiple mechanisms [4].

    Selectivity ParameterWild-type PI3KαClass II PI3KC2αClass II PI3KC2βClass III Vps34Class IV mTOR
    IC50 (μM)0.014>105.3>101.6
    Selectivity Ratio1>714378.6>714114.3

    The compound demonstrates exceptional selectivity for class I phosphatidylinositol 3-kinases compared to other phosphatidylinositol 3-kinase classes and mammalian target of rapamycin [4]. This selectivity profile ensures that the observed effects on Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons phosphorylation result specifically from class I phosphatidylinositol 3-kinase inhibition rather than off-target effects [4] [20].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -0.6

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    1

    Exact Mass

    377.12700867 g/mol

    Monoisotopic Mass

    377.12700867 g/mol

    Heavy Atom Count

    26

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    JCL936W835

    Wikipedia

    Ch-5132799

    Dates

    Modify: 2023-08-15
    1: Correction: First-in-Human Study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics, and Pharmacodynamics, in Patients with Metastatic Cancer. Clin Cancer Res. 2015 Feb 1;21(3):660. doi: 10.1158/1078-0432.CCR-14-3188. PubMed PMID: 25646183.
    2: Blagden S, Omlin A, Josephs D, Stavraka C, Zivi A, Pinato DJ, Anthoney A, Decordova S, Swales K, Riisnaes R, Pope L, Noguchi K, Shiokawa R, Inatani M, Prince J, Jones K, Twelves C, Spicer J, Banerji U. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer. Clin Cancer Res. 2014 Dec 1;20(23):5908-17. doi: 10.1158/1078-0432.CCR-14-1315. Epub 2014 Sep 17. Erratum in: Clin Cancer Res. 2015 Feb 1;21(3):660. Olmin, Aurelius [corrected to Omlin, Aurelius]. PubMed PMID: 25231405; PubMed Central PMCID: PMC4254850.
    3: Tanaka H, Yoshida M, Tanimura H, Fujii T, Sakata K, Tachibana Y, Ohwada J, Ebiike H, Kuramoto S, Morita K, Yoshimura Y, Yamazaki T, Ishii N, Kondoh O, Aoki Y. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations. Clin Cancer Res. 2011 May 15;17(10):3272-81. doi: 10.1158/1078-0432.CCR-10-2882. Epub 2011 May 10. PubMed PMID: 21558396.
    4: Ohwada J, Ebiike H, Kawada H, Tsukazaki M, Nakamura M, Miyazaki T, Morikami K, Yoshinari K, Yoshida M, Kondoh O, Kuramoto S, Ogawa K, Aoki Y, Shimma N. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorg Med Chem Lett. 2011 Mar 15;21(6):1767-72. doi: 10.1016/j.bmcl.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21316229.

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